molecular formula C16H12ClFO3 B2922976 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid CAS No. 344280-79-1

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid

Cat. No.: B2922976
CAS No.: 344280-79-1
M. Wt: 306.72
InChI Key: XAKDDFGMUSJFHS-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid is an organic compound that features both chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-4′-fluorobenzophenone: Shares similar structural features but lacks the oxobutanoic acid moiety.

    4-Fluorophenylacetic acid: Contains the fluorophenyl group but differs in the overall structure.

    4-Chlorophenylacetic acid: Contains the chlorophenyl group but lacks the fluorophenyl group.

Uniqueness

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid is unique due to the presence of both chlorophenyl and fluorophenyl groups, along with the oxobutanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO3/c17-12-5-1-11(2-6-12)15(19)9-14(16(20)21)10-3-7-13(18)8-4-10/h1-8,14H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKDDFGMUSJFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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